molecular formula C8H9Cl3N2S B1314138 2,4-Dichlorobenzyl imidothiocarbamate hydrochloride CAS No. 72214-67-6

2,4-Dichlorobenzyl imidothiocarbamate hydrochloride

Cat. No. B1314138
CAS RN: 72214-67-6
M. Wt: 271.6 g/mol
InChI Key: COMNQRICZGJVLE-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl imidothiocarbamate hydrochloride (DCBIHC) is a chemical compound that has been studied extensively for its potential applications in laboratory research. It is a derivative of imidothiocarbamate and has a molecular weight of 235.2 g/mol. DCBIHC is a white crystalline solid and is soluble in water. It has been used as a reagent in organic synthesis, as well as in biochemical and physiological studies.

Scientific Research Applications

Corrosion Inhibition

Dithiocarbamate compounds, such as methyl substituted phenyl containing dithiocarbamate, have been investigated for their application as corrosion inhibitors against steel corrosion in acidic solutions. These inhibitors offer stability and high inhibition efficiency by adsorbing on the steel surface through physical and chemical means, providing hydrophobic protection against corrosive environments (Kıcır et al., 2016).

Solvent Extraction Systems

Dithioether compounds, which share functional groups with dithiocarbamates, have been developed for the selective recovery of palladium from spent automotive catalysts. These solvent extraction systems are designed to achieve high selectivity for palladium in the presence of other metals, utilizing specific diluents and stripping agents for efficient recovery (Traeger et al., 2012).

Environmental Remediation

Dithiocarbamate ligands and their metal complexes play significant roles in environmental remediation, such as the removal of toxic pollutants from wastewater. For instance, immobilized horseradish peroxidase with dithiocarbamate-modified beads has been used for the removal of 2,4-dichlorophenol from wastewater, demonstrating the potential for efficient pollutant degradation while maintaining operational stability (Wang et al., 2015).

Synthesis of Complex Compounds

Dithiocarbamate derivatives have been utilized in various synthesis reactions to produce a wide array of structurally diverse compounds. These reactions include alkylation and ring closure reactions, highlighting the versatility of dithiocarbamate compounds in facilitating the generation of new chemical entities with potential applications in pharmaceuticals, agriculture, and industrial processes (Roman, 2013).

properties

IUPAC Name

(2,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMNQRICZGJVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992949
Record name (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzyl imidothiocarbamate hydrochloride

CAS RN

72214-67-6
Record name 72214-67-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 72214-67-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2,4-Dichlorobenzyl) thiuronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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